

Deferoxamine: A Technical Guide on its Discovery, History, and Research Applications

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Compound of Interest

Compound Name: Deferoxamine

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Introduction

Deferoxamine (DFO), also known as desferrioxamine, is a potent chelating agent with a rich history of use in both clinical practice and research.^[1] Initially developed for the treatment of iron overload, its unique biological activities have led to the exploration of its therapeutic potential in a wide range of other conditions. This technical guide provides an in-depth overview of the discovery of **deferoxamine**, its historical evolution as a therapeutic agent, and its diverse applications in scientific research. We will delve into its mechanism of action, summarize key quantitative data, and provide insights into experimental protocols that have been pivotal in understanding its effects.

Discovery and History

The discovery of **deferoxamine** was a serendipitous event stemming from research into iron-containing antibiotics. In the late 1950s and early 1960s, scientists at Ciba in collaboration with the Swiss Federal Institute of Technology in Zurich were investigating ferrimycins, a group of iron-containing antibiotics.^{[2][3]} During this research, they also identified iron-containing antibiotic antagonists called ferrioxamines.^{[2][3]} While the initial project on ferrimycins was dropped due to rapid bacterial resistance, the researchers turned their attention to the potential therapeutic uses of the ferrioxamines.^{[2][3]}

By removing the trivalent iron from ferrioxamine B, a siderophore produced by the actinomycete *Streptomyces pilosus*, they isolated the iron-free chelator, **deferoxamine**.^{[2][3][4]} The first iron-free preparation of DFO was produced in December 1960.^[3]

Following its isolation, **deferoxamine** underwent preclinical testing in animal models, including rabbits and dogs, which demonstrated its ability to increase urinary iron excretion and established a favorable safety profile.^{[2][3]} These promising results paved the way for human clinical trials. After successful tolerability tests in human volunteers, the first patient with hemochromatosis was treated with **deferoxamine** in 1961.^{[2][3]} The drug was officially registered in Switzerland in 1963 and received FDA approval in the United States in 1968 for the treatment of iron overload.^{[2][3][4]} It has been on the World Health Organization's List of Essential Medicines since 1979.^{[2][3]}

Mechanism of Action

Deferoxamine's primary mechanism of action is its high affinity and specificity for trivalent (ferric) iron.^{[1][5]} It is a hexadentate chelating agent, meaning it can form six bonds with a single iron ion, creating a very stable, water-soluble complex called ferrioxamine.^[5] This complex is then readily excreted from the body, primarily through the urine, with a smaller portion eliminated in the bile.^{[5][6]}

Deferoxamine chelates iron from various sources within the body, including:

- Free iron in the plasma^[6]
- The labile iron pool^[7]
- Hemosiderin^{[6][7]}
- Ferritin^{[6][7]}

Importantly, **deferoxamine** does not readily bind iron that is already incorporated into essential proteins like transferrin, hemoglobin, or cytochromes.^{[6][7]}

In addition to iron, **deferoxamine** can also chelate other metals, most notably aluminum.^{[1][6]} It binds to tissue-bound aluminum to form aluminoxamine, a stable, water-soluble complex that

can then be removed from the body, particularly through dialysis in patients with chronic kidney disease.[\[1\]](#)[\[6\]](#)

Research Applications

While the primary clinical use of **deferoxamine** is for the treatment of iron and aluminum overload, its properties have made it a valuable tool in a wide range of research areas.

Iron Overload and Chelation Therapy

Deferoxamine has been the cornerstone of chelation therapy for decades, particularly for patients with transfusional iron overload resulting from conditions like β -thalassemia and sickle cell disease.[\[4\]](#)[\[8\]](#) Research in this area has focused on optimizing dosing regimens, comparing its efficacy to newer oral iron chelators, and understanding its long-term effects on iron-related organ damage.[\[8\]](#)[\[9\]](#)

Hypoxia-Inducible Factor 1-alpha (HIF-1 α) Stabilization

More recently, research has uncovered a novel mechanism of action for **deferoxamine** related to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1 α).[\[2\]](#) HIF-1 α is a transcription factor that plays a crucial role in the cellular response to hypoxia. Under normal oxygen conditions, HIF-1 α is hydroxylated by prolyl-4-hydroxylase (PHD) enzymes, which require iron as a cofactor, leading to its degradation.[\[2\]](#) By chelating intracellular iron, **deferoxamine** inhibits PHD activity, leading to the accumulation and activation of HIF-1 α even in the presence of normal oxygen levels.[\[2\]](#)

This "pseudo-hypoxic" state induced by **deferoxamine** triggers the transcription of various genes involved in:

- Angiogenesis: Upregulation of Vascular Endothelial Growth Factor (VEGF) promotes the formation of new blood vessels.[\[2\]](#)[\[10\]](#)
- Erythropoiesis: Stimulation of erythropoietin production.
- Cell survival and metabolism.

This mechanism has opened up new avenues of research for **deferoxamine** in areas such as:

- Wound healing: By promoting angiogenesis, **deferoxamine** has been shown to accelerate wound healing in various animal models.[\[2\]](#)[\[9\]](#)
- Spinal cord injury and intracerebral hemorrhage: Research is exploring its potential to improve neurological outcomes.[\[4\]](#)
- Ischemia-reperfusion injury: Studies have investigated its ability to protect tissues from damage caused by the restoration of blood flow after a period of ischemia.[\[11\]](#)

Other Research Areas

Deferoxamine has also been investigated for its potential antiviral and anti-inflammatory properties.[\[12\]](#) Some studies have explored its use in combination with other agents to enhance their therapeutic effects.[\[12\]](#) Additionally, its strong iron-binding properties have led to its use in the development of sensors for iron detection.[\[13\]](#)

Quantitative Data

The following tables summarize key quantitative data related to **deferoxamine**'s properties and use in research.

Table 1: Binding and Pharmacokinetic Properties of **Deferoxamine**

Parameter	Value	Source(s)
Iron Binding Capacity	~8.5 mg of ferric iron per 100 mg of deferoxamine	[1]
Aluminum Binding Capacity	~4.1 mg of aluminum per 100 mg of deferoxamine	[1]
Plasma Protein Binding	< 10%	[1]
Half-life (biphasic)	Rapid phase: 1 hour; Slow phase: 6 hours	[1]
Primary Route of Elimination	Renal (as ferrioxamine)	[1] [6]

Table 2: Dosing Regimens for **Deferoxamine** in Clinical and Research Settings

Indication	Typical Dosing Regimen	Source(s)
Acute Iron Poisoning		
Continuous IV Infusion	15 mg/kg/hour	[14][15]
Maximum Daily Dose	Should not exceed 6 g	[14][16]
Chronic Iron Overload		
Subcutaneous Infusion	20-60 mg/kg/day over 8-12 hours, 5-7 nights/week	[9][17]
Aluminum Toxicity (Off-label)		
IV Infusion	5 mg/kg over the last hour of dialysis	[14]
Myocardial Ischemia-Reperfusion Injury (Experimental)		
IV Infusion	30 mg/kg body weight	[11]
In Cardioplegic Solution	250 mg/L or 1000 mg/L	[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of experimental protocols from key studies involving **deferoxamine**.

Animal Model of Diabetic Wound Healing

- Objective: To evaluate the effect of **deferoxamine** on wound healing in a diabetic rat model. [9]
- Animal Model: Excisional diabetic wound model in rats.[9]
- Experimental Groups:
 - Deferoxamine**-treated group

- VEGF-treated group
- Vehicle control group[9]
- Methodology:
 - Full-thickness excisional wounds were created on the dorsum of diabetic rats.
 - **Deferoxamine** was administered locally to the wound site.
 - Wound healing was assessed by measuring wound closure rates and histological analysis of granulation tissue, re-epithelialization, and neovascularization.[9]
- In Vitro Component: Human umbilical vein endothelial cells (HUVECs) were used to study the effects of **deferoxamine** on VEGF and SDF-1 α expression, as well as endothelial tube formation, cell proliferation, and migration. The role of HIF-1 α was investigated using HIF-1 α knockdown cells.[9]
- Key Findings: **Deferoxamine**-treated wounds showed accelerated healing compared to the control group. In vitro, **deferoxamine** increased endothelial cell proliferation, migration, and tube formation, effects that were diminished in HIF-1 α knockdown cells.[9]

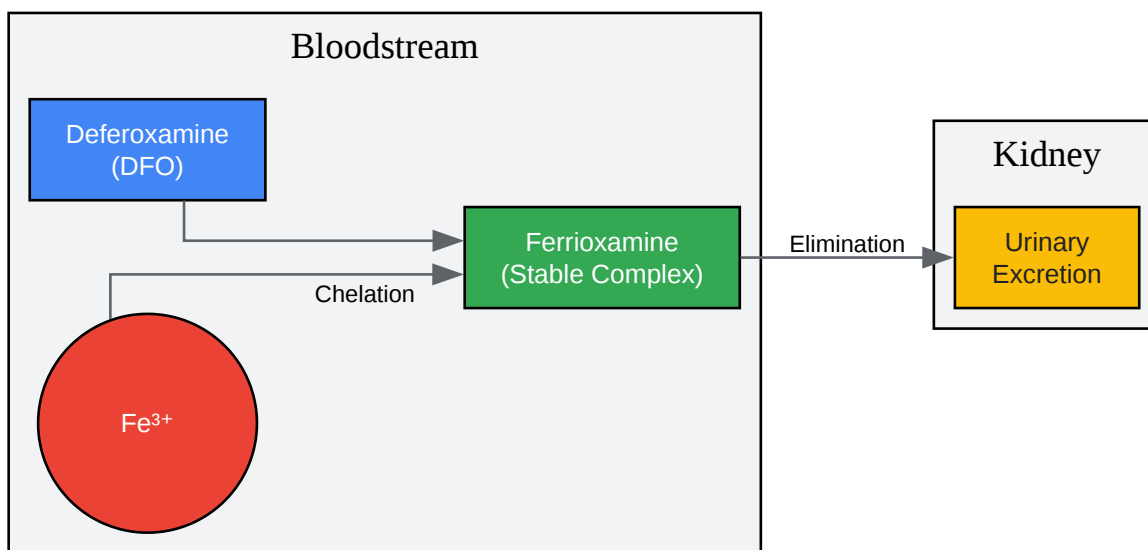
Clinical Trial of Deferoxamine for Myocardial Iron Removal (CORDELIA Trial)

- Objective: To compare the efficacy of deferasirox versus **deferoxamine** for myocardial iron removal in patients with β -thalassemia major.[17]
- Study Design: Prospective, multinational, randomized, open-label, parallel-group, phase 2 study.[17]
- Participants: Patients aged ≥ 10 years with β -thalassemia major and evidence of myocardial iron loading (myocardial T2* 6 to 20 milliseconds) without clinical symptoms of cardiac dysfunction.[17]
- Experimental Groups:
 - Deferasirox group

- **Deferoxamine** group[17]
- Methodology:
 - Patients were randomized in a 1:1 ratio to receive either oral deferasirox or subcutaneous **deferoxamine** for 1 year.
 - The **deferoxamine** dosing was an intensified regimen of 50 to 60 mg/kg per day via subcutaneous infusion over 8 to 12 hours, 5 to 7 days a week.[17]
 - The primary endpoint was the change in myocardial T2* after 1 year, a measure of myocardial iron concentration. Left ventricular ejection fraction was also assessed.[17]
- Key Findings: Deferasirox was found to be noninferior to **deferoxamine** for myocardial iron removal.[17]

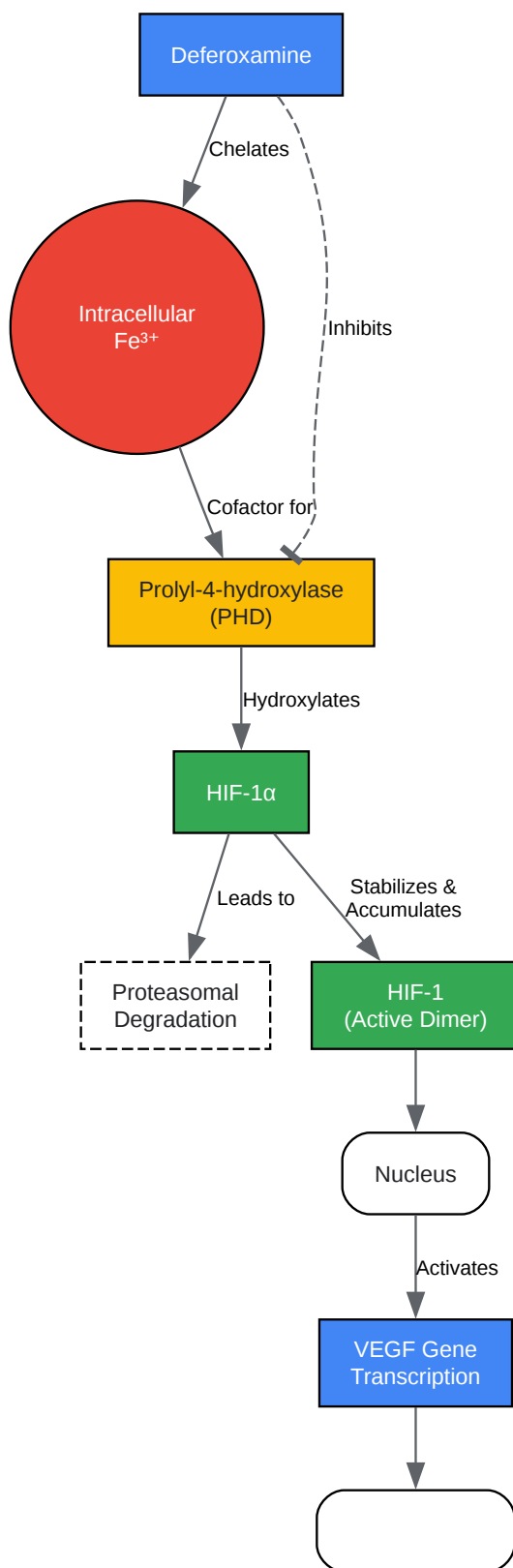
Visualizations

The following diagrams illustrate key concepts related to **deferoxamine**.



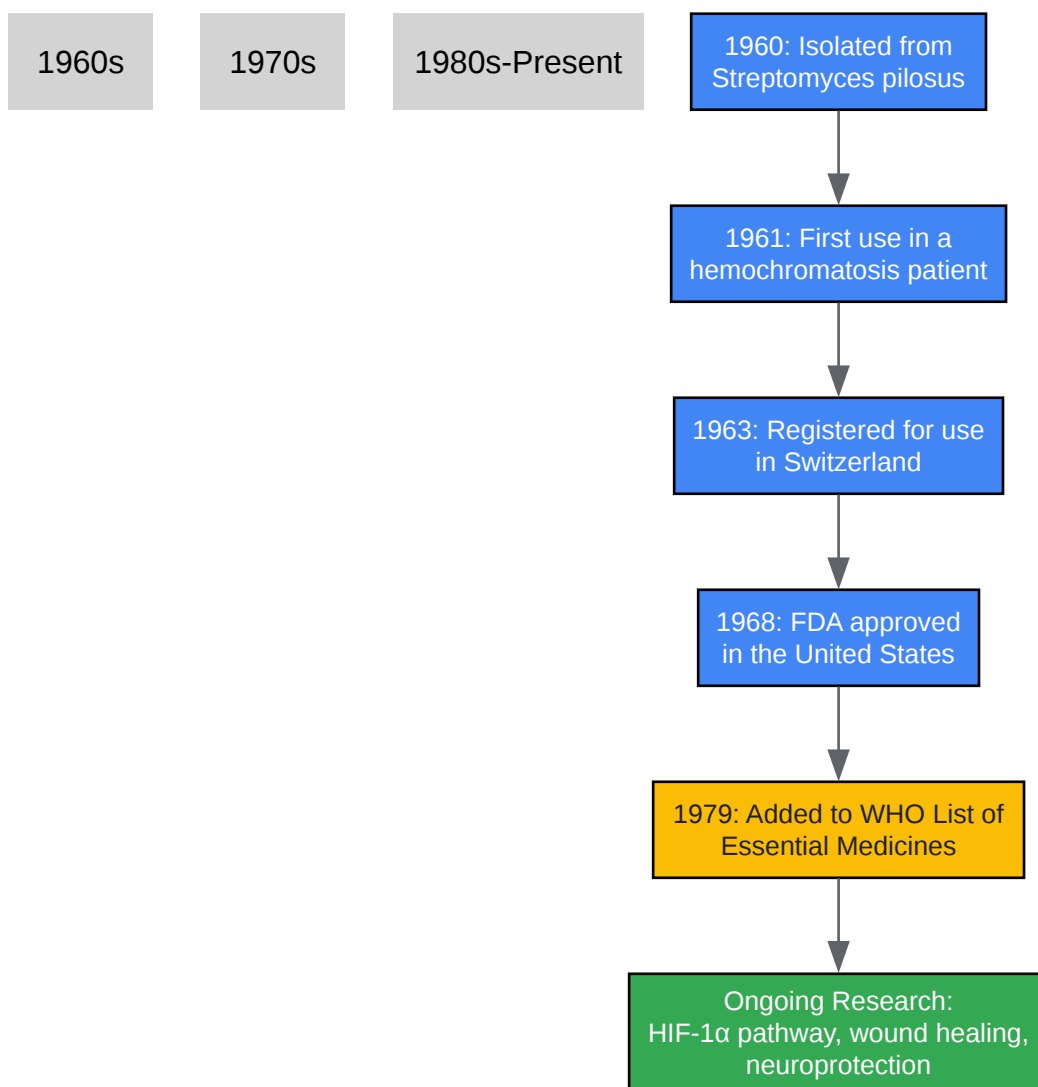
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Caption: Mechanism of **Deferoxamine** Iron Chelation.



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Caption: **Deferoxamine**-Induced HIF-1 α Signaling Pathway.



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Caption: Historical Timeline of **Deferoxamine** Development.

Conclusion

From its serendipitous discovery to its established role in chelation therapy and its emerging applications in regenerative medicine, **deferoxamine** remains a compound of significant interest to the scientific and medical communities. Its well-understood mechanism of action in iron and aluminum chelation, combined with the more recently elucidated HIF-1 α signaling pathway, provides a strong foundation for its current and future therapeutic applications. The wealth of research conducted over the past six decades has not only saved lives but has also opened up new avenues for treating a variety of complex diseases. Continued investigation

into the nuanced biological effects of **deferoxamine** is likely to further expand its therapeutic horizons.

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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Chelating the valley of death: Deferoxamine's path from bench to wound clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Chelating the valley of death: Deferoxamine's path from bench to wound clinic [frontiersin.org]
- 4. Deferoxamine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Deferoxamine Mesylate? [synapse.patsnap.com]
- 6. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments in iron chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in iron chelation therapy: transitioning to a new oral formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Unlocking the potential of deferoxamine: a systematic review on its efficacy and safety in alleviating myocardial ischemia-reperfusion injury in adult patients following cardiopulmonary bypass compared to standard care - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of deferoxamine in moderately ill COVID-19 patients: An open label, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. publications.ashp.org [publications.ashp.org]
- 15. litfl.com [litfl.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. ashpublications.org [ashpublications.org]
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